CGS 20625 is a synthetic compound classified as a pyrazolopyridine. [, ] It acts as a potent and selective ligand for the central benzodiazepine receptor, specifically targeting the GABAA receptor. [, ] This interaction with the GABAA receptor makes CGS 20625 a valuable tool in scientific research for investigating the pharmacological properties and functions of this receptor system. []
Developing Analytical Methods: Developing and validating sensitive and specific analytical methods for quantifying CGS 20625 in biological samples, such as the method mentioned in one of the provided abstracts [], would be beneficial for future preclinical and potentially clinical pharmacokinetic studies. Understanding the compound's absorption, distribution, metabolism, and excretion profile is crucial for assessing its potential as a therapeutic agent.
CGS 20625 was developed as part of a series of compounds aimed at modulating GABA_A receptor activity. Its structure is distinct from benzodiazepines, allowing it to be categorized as a positive allosteric modulator. The compound acts selectively on specific subtypes of GABA_A receptors, particularly those containing the γ1 subunit, which are prevalent in areas of the brain associated with anxiety regulation .
The synthesis of CGS 20625 involves several key steps that utilize established synthetic routes for similar compounds. The synthesis typically follows a multi-step process:
Experimental setups often involve temperature control and specific reaction conditions to optimize yield and selectivity .
The molecular formula of CGS 20625 is , with a molar mass of approximately 309.369 g/mol. The structural analysis reveals several important features:
CGS 20625 participates in various chemical reactions primarily related to its interaction with GABA_A receptors:
The mechanism of action of CGS 20625 involves:
CGS 20625 exhibits several notable physical and chemical properties:
CGS 20625 has several scientific applications:
Systematic Name: 5,6,7,8,9,10-Hexahydro-2-(4-methoxyphenyl)cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one [1] [10].Synonyms: CGS-20625, CGS 20625, or 2-(4-methoxyphenyl)-1,2,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(6H)-one [6] [9].CAS Registry Number: 111205-55-1 [2] [3] [10].Molecular Formula: C₁₈H₁₉N₃O₂ [1] [10].Molecular Weight: 309.36–309.37 g/mol [7] [10].
Table 1: Key Identifiers of CGS 20625
| Property | Value |
|---|---|
| IUPAC Name | 5,6,7,8,9,10-Hexahydro-2-(4-methoxyphenyl)cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one |
| CAS Number | 111205-55-1 |
| Empirical Formula | C₁₈H₁₉N₃O₂ |
| Exact Mass | 309.1477 |
CGS 20625 features a complex tetracyclic framework comprising:
The canonical SMILES representation is O=C1N(C2=CC=C(OC)C=C2)N=C3C(CCCCC4)=C4NC=C31, illustrating the connectivity of these moieties [6] [9].
The original synthesis of CGS 20625 was reported by Williams et al. (1989), though detailed synthetic routes remain proprietary [5]. Key strategies include:
Structure-activity relationship (SAR) studies indicate that:
Solubility
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 30.94 | Primary stock solution |
| Ethanol | <7.73 | Limited solubility |
| Water | <0.1 | Not suitable for assays |
Stability
Crystallography and Solid-State Properties
Partition Coefficient
Table 3: Summary of Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | Computational prediction |
| Rotatable Bonds | 2 | Molecular descriptor |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 (Lactam NH) | |
| Storage Temperature | -20°C (long-term) | Experimental stability |
CAS No.: 2134602-45-0
CAS No.: 540-92-1
CAS No.: 73679-07-9
CAS No.: 7045-42-3